2-Oxo-N,N'-diphenylhexanehydrazide
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Overview
Description
2-Oxo-N,N’-diphenylhexanehydrazide is a chemical compound related to the classes of hydrazobenzenes and phenylbutazones. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol. This compound is known for its unique structure, which includes a hexanoyl group attached to a diphenylhydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N,N’-diphenylhexanehydrazide typically involves the reaction of hexanoyl chloride with diphenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for 2-Oxo-N,N’-diphenylhexanehydrazide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N,N’-diphenylhexanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Oxo-N,N’-diphenylhexanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-N,N’-diphenylhexanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-N,N’-diphenylhexanehydrazide include other hydrazobenzenes and phenylbutazones, such as:
- N-Phenylhydrazine
- Phenylbutazone
- Diphenylhydrazine
Uniqueness
2-Oxo-N,N’-diphenylhexanehydrazide is unique due to its specific structure, which includes a hexanoyl group attached to a diphenylhydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-N,N'-diphenylhexanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-3-14-17(21)18(22)20(16-12-8-5-9-13-16)19-15-10-6-4-7-11-15/h4-13,19H,2-3,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGVIVFKZMVSAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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